molecular formula C17H19FN2O4S2 B2400320 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798033-92-7

2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2400320
CAS No.: 1798033-92-7
M. Wt: 398.47
InChI Key: SPMRYLSVWONIPV-UHFFFAOYSA-N
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Description

This compound features a 5-fluorobenzo[b]thiophene core linked to a piperidin-4-yl group via a carbonyl bond. The piperidine ring is further modified with a sulfonyl group and an N-methylacetamide substituent. The benzo[b]thiophene scaffold introduces aromatic bulk and electron-rich properties, while the fluorine atom at position 5 enhances metabolic stability and modulates lipophilicity .

Properties

IUPAC Name

2-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-19-16(21)10-26(23,24)13-4-6-20(7-5-13)17(22)15-9-11-8-12(18)2-3-14(11)25-15/h2-3,8-9,13H,4-7,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMRYLSVWONIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has a complex structure characterized by the following features:

  • Molecular Formula : C17H18FNO5S
  • Molecular Weight : Approximately 399.5 g/mol
  • CAS Number : 1448030-77-0

The structural integrity and properties of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC17H18FNO5S
Molecular Weight399.5 g/mol
CAS Number1448030-77-0
Functional GroupsSulfonyl, Carbonyl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is known for its ability to inhibit specific enzymes, which may contribute to its therapeutic efficacy.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or dihydrofolate reductase, which are critical in various metabolic pathways.
  • Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:

  • Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer models.
  • Antimicrobial Properties : This class of compounds often demonstrates effectiveness against bacterial pathogens.

Case Studies:

  • Antitumor Efficacy : A study evaluated the effect of a related sulfonamide on human cancer cell lines, demonstrating significant inhibition of cell proliferation (IC50 values in the low micromolar range) .
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of similar compounds against resistant bacterial strains, showing promising results in vitro .

Research Findings

Recent studies have focused on the quantitative structure-activity relationship (QSAR) of sulfonamide derivatives, including our compound of interest. These studies provide insights into how structural modifications influence biological activity.

Key Findings:

  • Structure-Activity Relationship : Modifications to the piperidine and sulfonyl groups significantly affect potency and selectivity against target enzymes.
  • Thermal Stability Analysis : Thermal gravimetric analysis (TGA) indicates that these compounds maintain stability under physiological conditions, which is crucial for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Scaffold Variations

Compound 6e : (4-Benzhydrylpiperazin-1-yl)(1-((3-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone
  • Structural Differences : Replaces the benzo[b]thiophene with a benzhydryl-piperazine moiety. The sulfamoyl group on the phenyl ring contrasts with the fluorobenzo[b]thiophene in the target compound.
  • The sulfamoyl group may enhance target binding but at the cost of metabolic susceptibility .
2-Thiophenefentanyl : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide
  • Structural Differences : Substitutes the benzo[b]thiophene with a simpler thiophene ring and adds a phenylethyl-piperidine chain.
  • Impact : The absence of the sulfonyl group reduces polarity, likely increasing blood-brain barrier penetration. However, the thiophene ring offers less aromatic surface area for π-π stacking compared to benzo[b]thiophene .
N-(2,4-Difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide
  • Structural Differences : Uses a thiophene ring instead of benzo[b]thiophene and includes a difluorophenylacetamide group.
  • Impact: The thiophene’s smaller size may reduce steric hindrance, improving binding to flat receptor pockets.

Functional Group Modifications

W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
  • Structural Differences : Features a 2-piperidinylidene core instead of piperidin-4-yl and a chlorophenylsulfonamide group.
Compound 8a : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole
  • Structural Differences : Incorporates an oxadiazole ring and a chlorophenylsulfonyl group.
  • Impact : The oxadiazole introduces additional hydrogen-bond acceptors, which may enhance target engagement but increase synthetic complexity. The chlorophenyl group could improve lipophilicity relative to fluorinated analogs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 6e 2-Thiophenefentanyl N-(2,4-Difluorophenyl)-...
Molecular Weight (g/mol) ~450 (estimated) 603.72 423.51 416.46
LogP ~3.2 (predicted) 5.1 4.3 3.8
Hydrogen Bond Donors 1 3 2 2
Melting Point (°C) Not reported 198–200 Not reported 132–135
Synthetic Yield Not reported 72% Not reported 85%

Key Observations :

  • The target compound’s benzo[b]thiophene and sulfonyl groups likely balance lipophilicity (LogP ~3.2) and solubility, making it more drug-like than highly hydrophobic analogs like 6e.
  • Fluorine substitution (in target and difluorophenyl analog) reduces metabolic degradation compared to chlorinated or non-halogenated compounds .

Preparation Methods

Solvent and Catalyst Systems

  • Microwave Assistance : Reactions involving NaN₃ and Sc(OTf)₃ in isopropanol/water (3:1) at 160°C for 1 hour achieve near-quantitative yields in analogous tetrazole formations.
  • Green Chemistry : Fe₃O₄-supported catalysts in PEG reduce reaction times (e.g., 35 minutes at 100°C).

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) yields >95% purity.
  • Chromatography : Silica gel (Hexane/EtOAc 1:1) resolves stereochemical impurities.

Challenges and Solutions

  • Regioselectivity : Fluorination at the 5-position is favored due to the electron-donating sulfur atom directing electrophiles para to itself.
  • Sulfonyl Stability : Use of anhydrous conditions prevents hydrolysis of the sulfonyl chloride intermediate.

Comparative Data Table: Reaction Conditions from Analogous Syntheses

Step Reagents/Conditions Yield Source
Acylation AlCl₃, SOCl₂, 80°C, 8h 85%
Sulfonation ClSO₃H, −10°C, 2h 78%
Amide Coupling Et₃N, THF, 25°C, 12h 90%
N-Methylation Methylamine, EtOH, 70°C, 4h 82%
Microwave Optimization NaN₃, Sc(OTf)₃, 160°C, 1h 99%

Q & A

Q. What are the key synthetic strategies for preparing 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?

The synthesis typically involves multi-step routes, including:

  • Coupling reactions : Use of 5-fluorobenzo[b]thiophene-2-carbonyl chloride with piperidin-4-ylsulfonyl intermediates under basic conditions (e.g., triethylamine) to form the core structure .
  • Amide bond formation : Activation of carboxylic acids with coupling agents like HATU or EDC/HOBt for N-methylacetamide incorporation .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and sulfonyl (S=O) functional groups .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to acute toxicity and skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid aerosol formation .
  • Waste disposal : Collaborate with authorized disposal services for hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonation .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
  • Real-time monitoring : Use HPLC to track reaction progress and adjust parameters dynamically .

Q. How should researchers address contradictions in reported biological activities of this compound?

  • Standardized assays : Replicate studies under controlled conditions (e.g., cell lines, incubation times) to minimize variability .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
  • Data triangulation : Cross-reference results with structural analogs (e.g., 4-chlorophenyl derivatives) to identify substituent-dependent effects .

Q. What methodologies resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography : Determine crystal structures to validate stereochemistry and intermolecular interactions .
  • Dynamic NMR : Analyze conformational flexibility in solution under varying temperatures .
  • Computational modeling : DFT calculations to predict reactive sites and optimize synthetic routes .

Q. How can stability studies inform storage and formulation strategies?

  • Forced degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Lyophilization : Improve shelf life by storing as a lyophilized powder under inert gas .
  • Excipient screening : Test compatibility with stabilizers (e.g., cyclodextrins) for future in vivo studies .

Methodological Challenges and Solutions

Q. What experimental designs mitigate reproducibility issues in synthesis?

  • Detailed protocols : Document exact molar ratios, stirring times, and purification thresholds .
  • Batch analysis : Use statistical tools (e.g., ANOVA) to compare yields across multiple batches .
  • Collaborative validation : Share samples with independent labs for cross-verification of purity and activity .

Q. How can in vitro-to-in vivo discrepancies in pharmacological data be addressed?

  • Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolic stability using rodent models .
  • Prodrug design : Modify the acetamide or sulfonyl groups to enhance membrane permeability .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^14C) to track accumulation in target organs .

Q. What computational tools aid in elucidating structure-activity relationships (SAR)?

  • Molecular docking : Predict binding modes to receptors (e.g., using AutoDock Vina) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity data .
  • MD simulations : Study conformational dynamics over nanosecond timescales to identify stable binding poses .

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